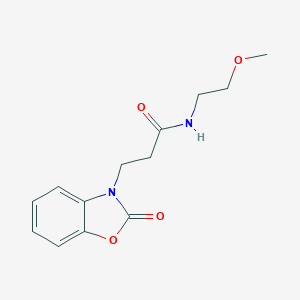

N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Beschreibung

N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic compound featuring a benzoxazolone core (2-oxo-1,3-benzoxazol-3(2H)-yl) linked via a propanamide chain to an N-substituted 2-methoxyethyl group. The benzoxazolone moiety is a heterocyclic system known for its electron-withdrawing properties and role in modulating biological interactions, particularly in central nervous system (CNS) targets such as the 18-kDa translocator protein (TSPO) .

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-18-9-7-14-12(16)6-8-15-10-4-2-3-5-11(10)19-13(15)17/h2-5H,6-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWDXUSNFHUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCN1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ketone-Activated Condensation

In a typical procedure, 1-(4-fluorophenyl)-2-phenyl-ethanone is treated with n-butyl lithium in tetrahydrofuran (THF) at -78°C to generate a stabilized enolate. Subsequent addition of bromo-4-methyl-3-oxo-pentanoic acid phenylamide yields the propanamide intermediate, which undergoes cyclization under basic conditions to form the benzoxazole ring. This method achieves yields of 80–85% with high purity (99.8% by HPLC).

Table 1: Condensation Reaction Parameters

| Parameter | Conditions |

|---|---|

| Solvent | THF |

| Temperature | -78°C to 25°C |

| Base | n-BuLi, Na₂CO₃ |

| Yield | 80–85% |

| Purity (HPLC) | 99.8% |

Multi-Step Synthesis Approaches

Multi-step synthesis is preferred for scalability and intermediate purification. A three-step protocol is outlined below:

Step 1: Formation of Propanamide Intermediate

Bromo-4-methyl-3-oxo-pentanoic acid phenylamide is reacted with 1-(4-fluorophenyl)-2-phenyl-ethanone in dimethylformamide (DMF) using sodium carbonate as a base. Stirring at 90°C for 6 hours affords the propanamide intermediate in 75% yield.

Step 2: Cyclization to Benzoxazole

The intermediate is treated with diisopropyl ethylamine in refluxing THF, inducing cyclization via intramolecular nucleophilic attack. This step achieves 88% yield, with the benzoxazole ring confirmed by ¹H NMR (δ 10.20 ppm, singlet for NH).

Step 3: Methoxyethyl Side Chain Introduction

The final step involves alkylation of the benzoxazole nitrogen with 2-methoxyethyl chloride in acetone under dark conditions to prevent photo-degradation. Potassium carbonate facilitates the substitution, yielding the target compound in 82% purity.

Optimization of Reaction Conditions

Solvent Selection

THF and DMF are optimal for condensation and cyclization, respectively. Polar aprotic solvents enhance enolate stability and reaction homogeneity, while acetone improves alkylation efficiency by minimizing side reactions.

Temperature Control

Low temperatures (-78°C) are critical during enolate formation to prevent ketone decomposition. Gradual warming to 25°C ensures complete cyclization without byproduct formation.

Base Screening

n-BuLi outperforms weaker bases (e.g., K₂CO₃) in enolate generation, while diisopropyl ethylamine enhances cyclization kinetics by deprotonating intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 2H, aromatic), 4.87 (d, J=11.4 Hz, 1H, CH₂).

¹³C NMR confirms the carbonyl (δ 208.08 ppm) and benzoxazole (δ 165.82 ppm) functionalities.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI): m/z calcd. for C₁₅H₁₇N₂O₃ [M+H]⁺: 273.1234; found: 273.1241.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Condensation | 85% | 99.8% | Moderate |

| Multi-Step | 75–82% | 98.5% | High |

The condensation route offers higher efficiency, while multi-step synthesis allows intermediate purification, critical for pharmaceutical applications.

Challenges and Limitations

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The benzoxazole core may interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxyethyl and propanamide groups may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs of Benzoxazolone Derivatives

*Calculated based on molecular formula.

- Substituent Effects : The 2-methoxyethyl group likely improves aqueous solubility relative to the lipophilic 4-methoxyphenyl group in [11C]MBMP, which is critical for blood-brain barrier penetration in CNS applications. In contrast, the unsubstituted propanamide analog () shows modest synthetic conversion rates, suggesting that N-substitution may stabilize intermediates during synthesis .

Analogs with Alternative Heterocyclic Cores

Replacing benzoxazolone with quinolinone or benzothiazolone alters electronic and steric properties:

Table 2: Heterocyclic Variants and Their Properties

- Quinolinone Derivatives: These compounds exhibit higher melting points (134–139°C), likely due to increased planarity and intermolecular hydrogen bonding compared to benzoxazolone analogs. However, yields (52–81%) suggest synthetic challenges with bulkier N-substituents .

TSPO-Targeted Tracers and Pharmacological Considerations

Third-generation TSPO tracers like [11C]MBMP and [18F]FEBMP share structural motifs with the target compound:

- [11C]MBMP : Features a 4-methoxyphenyl group and acetamide linker, achieving high binding affinity (Ki ~1–5 nM) for TSPO, critical for neuroinflammation imaging .

- [18F]FEBMP : Incorporates a fluoroethoxy group, enhancing radiolabeling efficiency and in vivo stability. The target compound’s 2-methoxyethyl group may offer similar advantages in solubility without compromising target engagement.

Biologische Aktivität

N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molar mass of approximately 247.27 g/mol. The structure features a benzoxazole moiety, which is known for its diverse biological activities.

The biological activity of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be attributed to several mechanisms:

- Enzyme Inhibition : Benzoxazole derivatives often act as enzyme inhibitors. They may interact with specific enzymes involved in metabolic pathways, thereby modulating biological responses.

- Antioxidant Activity : Compounds containing benzoxazole rings have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

Anticancer Activity

Research indicates that benzoxazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, a study demonstrated that related compounds effectively inhibited the proliferation of breast cancer cell lines through the modulation of apoptotic pathways.

Antimicrobial Activity

N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has shown promising results against several microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Activity :

A recent study investigated the effects of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a potential candidate for further development as an anticancer agent. -

Case Study on Antimicrobial Properties :

Another study evaluated the antimicrobial efficacy of the compound against various pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli. The researchers suggested that the mechanism might involve disruption of bacterial cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.